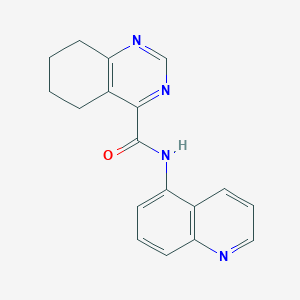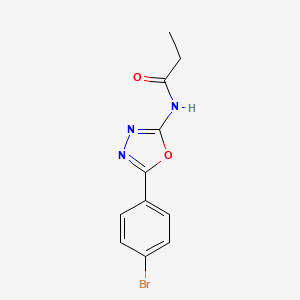
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine, also known as EFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EFPP is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
RORγt Inverse Agonists Discovery
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine derivatives are explored in the discovery of selective, orally active RORγt inverse agonists. One such derivative demonstrated potential in inhibiting IL-17 production and showing efficacy in mouse models related to biological functions (Duan et al., 2019).
Electrochemical Polymerization
In studies on electrochemical oxidation and polymerization, compounds related to this compound have been investigated. The polymerization process and properties of resulting polymers are significant for understanding electrochemical behaviors (Naudin et al., 2002).
Iridium(III) Complexes Development
Research into iridium(III) complexes with sulfanyl- or sulfone-functionalized cyclometallating ligands, which include derivatives of this compound, has been conducted. These studies are crucial for understanding photophysical properties and potential applications in photoluminescence (Constable et al., 2014).
Antibacterial Agents Synthesis
This compound and its analogues have been synthesized and evaluated for antibacterial activities, demonstrating their potential as pharmaceutical agents (Egawa et al., 1984).
Chemosensor Development
Derivatives of this compound have been used to develop selective chemosensors, particularly for metal ions like Al(3+), based on internal charge transfer mechanisms (Maity & Govindaraju, 2010).
Nonlinear Optical Studies
Studies have also focused on the potential of this compound derivatives in nonlinear optics, investigating their hyperpolarizability and charge transfer characteristics (Murthy et al., 2017).
Molecular Structure Analysis
The synthesis and structural analysis of compounds related to this compound have been undertaken to understand their crystal structures and molecular conformations, contributing to the field of crystallography and molecular design (Sharma et al., 2013).
Electropolymerization Studies
Research on the electropolymerization of pyrrole in ionic liquids has included derivatives of this compound, contributing to advancements in polymer science and electrochemistry (Sekiguchi et al., 2002).
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-3-(3-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-2-17(15,16)14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLYFYINQOWOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)

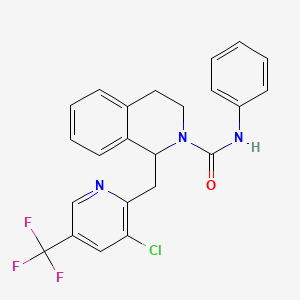
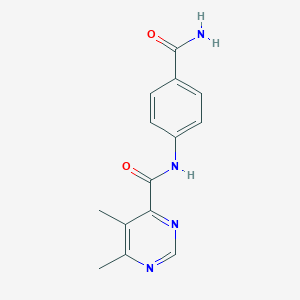
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)


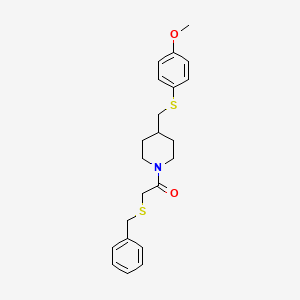
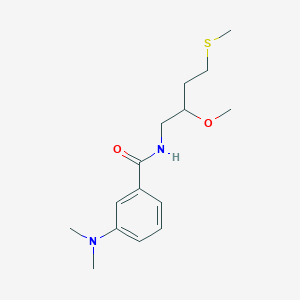
![N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2469457.png)

